molecular formula C14H28N2 B11879321 N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Cat. No.: B11879321
M. Wt: 224.39 g/mol
InChI Key: CRHBAGGSKRHZQC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the azaspiro structure and the dimethylamine group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

N,N-dimethyl-3-(8-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

InChI

InChI=1S/C14H28N2/c1-13-5-6-14(11-13)7-10-16(12-14)9-4-8-15(2)3/h13H,4-12H2,1-3H3

InChI Key

CRHBAGGSKRHZQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CCN(C2)CCCN(C)C

Origin of Product

United States

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